

Definitive Guide: 2-(1-Methylcyclopropyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(1-Methylcyclopropyl)propan-2-ol

Cat. No.: B13614758

[Get Quote](#)

Content Type: Technical Reference & Synthetic Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists[1]

Executive Summary

The molecule **2-(1-methylcyclopropyl)propan-2-ol** represents a critical structural motif in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere for the tert-butyl or gem-dimethyl group.[1] This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol, and an examination of its physicochemical utility in drug design, specifically focusing on the electronic contributions of Walsh orbitals to its unique reactivity profile.

Structural Analysis & Nomenclature

IUPAC Nomenclature Breakdown

The naming of this compound adheres to the Blue Book (P-44) rules regarding the selection of the preferred IUPAC name (PIN).

- Principal Functional Group: The hydroxyl group (-OH) has priority over the alkyl ring.^{[2][3][4]} Therefore, the parent structure is the acyclic alkane chain containing the -OH group.^[4]
- Parent Chain: The longest carbon chain containing the -OH group is a 3-carbon chain: propane.^{[1][4][5]}
- Suffix: -2-ol (indicating the alcohol is at position 2).^{[1][4][6]}
- Substituent: Attached to position 2 of the propane chain is a cyclopropyl ring.^[4]
- Secondary Substituent: The cyclopropyl ring itself bears a methyl group at its point of attachment (position 1 of the ring).^[4] Thus, the substituent is (1-methylcyclopropyl).

Final Systematic Name: **2-(1-Methylcyclopropyl)propan-2-ol**

Stereochemical & Conformational Considerations

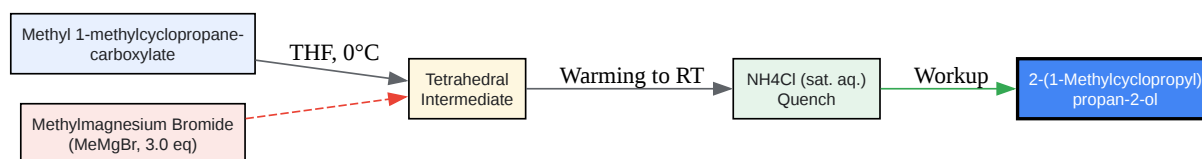
- Achirality: Despite the presence of a substituted cyclopropane, the molecule possesses a plane of symmetry passing through the C1-C2 bond of the propane chain and the C1 of the cyclopropane ring (bisecting the C2-C3 bond of the ring).^[4] It is achiral.
- Walsh Orbitals: The C-C bonds of the cyclopropane ring possess significant σ -character (to sp^3 hybridization).^[4] These high-energy "banana bonds" (Walsh orbitals) can conjugate with the adjacent oxygen lone pairs, influencing the pKa and solvolytic stability of the alcohol.^[4]

Synthetic Methodology (Self-Validating Protocol)

The most robust route to **2-(1-methylcyclopropyl)propan-2-ol** is the Grignard addition to a carbonyl precursor.^[1] This method minimizes ring-opening side reactions common with acid-catalyzed routes.^[1]

Reaction Pathway Visualization

The following diagram outlines the logical flow from the ester precursor to the final tertiary alcohol.



[Click to download full resolution via product page](#)

Figure 1: Grignard synthesis pathway converting the ester directly to the tertiary alcohol.

Step-by-Step Protocol

Pre-requisites: All glassware must be flame-dried and maintained under an inert atmosphere (Ar or N₂).^[1]

- Reagent Preparation:
 - Charge a 3-neck round-bottom flask with Methyl 1-methylcyclopropanecarboxylate (10.0 mmol) and anhydrous THF (20 mL).
 - Cool the solution to 0°C using an ice/water bath.
- Grignard Addition (The Critical Step):
 - Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 3.0 equiv) over 20 minutes.
 - Mechanism Note: The first equivalent converts the ester to the ketone (1-acetyl-1-methylcyclopropane) in situ; the second and third equivalents drive the conversion to the tertiary alkoxide.^[4]
 - Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
- Quenching (Safety Critical):

- Cool back to 0°C.
- Do NOT use HCl. Strong mineral acids can trigger cyclopropane ring opening (homoallyl rearrangement).[1][4]
- Quench slowly with saturated aqueous ammonium chloride (NH₄Cl).
- Isolation & Purification:
 - Extract with Diethyl Ether (3 x 30 mL).
 - Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
 - Purification: Distillation (bp ~145°C @ 760 mmHg) or Flash Column Chromatography (10% EtOAc/Hexanes) yields the pure oil.[4]

Physicochemical & Medicinal Properties[4][7][8][9] [10]

This moiety is frequently used to replace flexible alkyl chains to improve metabolic stability and potency.[4][7]

Data Summary Table

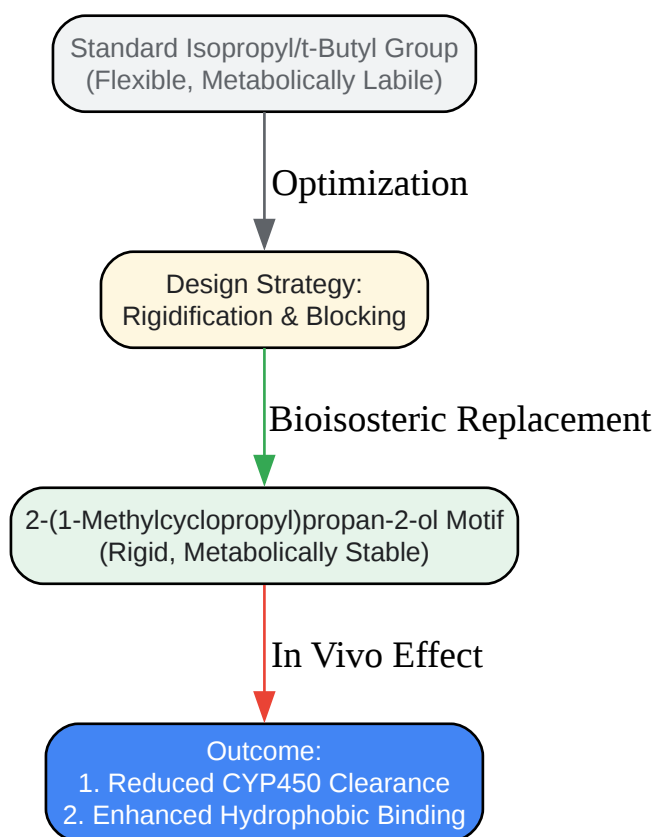
| Property | Value (Predicted/Exp) | Significance in Drug Design |
|----------------------|-----------------------|---|
| Molecular Weight | 114.19 g/mol | Fragment-based screening friendly.[1] |
| LogP (Octanol/Water) | ~1.65 | Ideal lipophilicity for CNS penetration.[1][4] |
| TPSA | 20.23 Å ² | High membrane permeability. [4] |
| H-Bond Donors | 1 | Receptor binding capability.[1][4] |
| Rotatable Bonds | 1 | Rigid scaffold reduces entropic penalty upon binding.[4][7] |

The "Magic Methyl" & Cyclopropyl Effect

Replacing a standard isopropyl or tert-butyl group with the (1-methylcyclopropyl) moiety introduces specific advantages:

- **Metabolic Blocking:** The cyclopropyl ring C-H bonds are stronger (approx. 106 kcal/mol) than acyclic secondary C-H bonds (95 kcal/mol), making them resistant to Cytochrome P450 oxidation.
- **Sigma-Hole Interactions:** The electron-rich nature of the cyclopropane ring (due to Walsh orbitals) allows it to engage in cation-type interactions with protein residues, often enhancing potency compared to a simple gem-dimethyl group.[1]

Bioisosterism Logic Flow[1][11]



[Click to download full resolution via product page](#)

Figure 2: Medicinal chemistry logic for deploying the cyclopropyl-carbinol scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed:

- ^1H NMR (CDCl_3 , 400 MHz):
 - 0.3–0.5 ppm (m, 4H, cyclopropyl).
 - 1.10 ppm (s, 3H, ring-[\[1\]](#)).
 - 1.25 ppm (s, 6H,).

- Diagnostic: Absence of alkene protons; distinct high-field cyclopropyl multiplets.[1][4]
- ¹³C NMR:
 - Distinct signals for the quaternary ring carbon (~20 ppm) and the carbinol carbon (~70-75 ppm).[4]
- IR Spectroscopy:
 - Broad stretch at 3300–3400
(O-H).[1]
 - Weak stretch at ~3050
(cyclopropyl C-H).[1]

References

- IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[4] [\[Link\]](#)[1]
- Cyclopropane Bioisosterism: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][8] *Journal of Medicinal Chemistry*, 59(19), 8712–8756.[8] [\[Link\]](#)[1]
- Walsh Orbitals & Reactivity: de Meijere, A. (1979).[4] Bonding Properties of Cyclopropane and Their Chemical Consequences. *Angewandte Chemie International Edition*, 18(11), 809–826. [\[Link\]](#)[1]
- Grignard Synthesis of Cyclopropyl Carbinols: Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. *Chemical Reviews*, 103(7), 2597–2632. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. trans-2-\[2'-\(2"-Methyl-1"-propenyl\)cyclopropyl\]propan-2-ol \[webbook.nist.gov\]](#)
- [2. IUPAC Rules \[chem.uiuc.edu\]](#)
- [3. chem.libretexts.org \[chem.libretexts.org\]](#)
- [4. youtube.com \[youtube.com\]](#)
- [5. organicchemistrytutor.com \[organicchemistrytutor.com\]](#)
- [6. quora.com \[quora.com\]](#)
- [7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. hyphadiscovery.com \[hyphadiscovery.com\]](#)
- [To cite this document: BenchChem. \[Definitive Guide: 2-\(1-Methylcyclopropyl\)propan-2-ol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13614758/docs#definitive-guide-2-1-methylcyclopropyl-propan-2-ol\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)